2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminobenzimidazole with appropriate alkylating agents under reflux conditions in pyridine . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups into the molecule .
Scientific Research Applications
2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural nucleotides.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-[4-(1-naphthylmethyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenylamino group, in particular, may confer unique binding properties and therapeutic potential .
Properties
Molecular Formula |
C24H24N4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N4/c1-4-5-8-19-17(3)20(15-25)24-27-21-9-6-7-10-22(21)28(24)23(19)26-18-13-11-16(2)12-14-18/h6-7,9-14,26H,4-5,8H2,1-3H3 |
InChI Key |
DEPYWSQGTTXFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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